molecular formula C25H26N2O2 B2499985 N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide CAS No. 1797702-13-6

N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide

Cat. No. B2499985
CAS RN: 1797702-13-6
M. Wt: 386.495
InChI Key: XPIKNQMTUMHMNF-UHFFFAOYSA-N
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Description

N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide, commonly known as methoxyflurane, is a chemical compound that has been extensively studied for its scientific research applications. It is a halogenated ether that was first synthesized in the 1960s and has since been used for various laboratory experiments.

Scientific Research Applications

Neuroleptic Activity

Research has demonstrated the synthesis and evaluation of benzamides, including compounds similar to N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide, for potential neuroleptic (antipsychotic) activities. For instance, compounds have been designed, synthesized, and assessed for their inhibitory effects on stereotyped behavior induced by apomorphine in rats, revealing a good correlation between structure and activity. These findings suggest applications in the treatment of psychosis with fewer side effects compared to traditional treatments (Iwanami et al., 1981).

Receptor Antagonism

Another area of research involves the antagonist activity of similar benzamide derivatives at dopamine receptors, which has implications for understanding and treating conditions like schizophrenia. Studies on compounds like YM-09151-2 have shown potent antagonistic effects on D2-type dopamine receptors in the rat anterior pituitary gland, significantly elevating serum prolactin levels (Meltzer et al., 1983).

Synthesis Methodologies

The development of synthesis methodologies for benzamide derivatives, including chiral centers and specific substituents, has been a focus, leading to potential applications in creating more effective and selective drugs with improved pharmacokinetic profiles (Bobeldijk et al., 1990).

Potential Therapeutic Implications

Research into benzamide derivatives extends into exploring their therapeutic implications, including their use as inhibitors of specific enzymes or receptors, which could lead to novel treatments for diseases such as cancer or psychiatric disorders. For example, novel inhibitors of poly(ADP-ribose) synthetase have been identified among benzamides, highlighting the therapeutic potential of these compounds in treating conditions associated with DNA repair and cell death (Purnell & Whish, 1980).

Mechanism of Action

The mechanism of action of “N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide” would likely depend on its intended use. For example, if it’s intended for use as a drug, its mechanism of action would depend on its interaction with biological targets .

Safety and Hazards

The safety and hazards associated with “N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide” would likely depend on its physical and chemical properties. Benzamides, for example, can be harmful if swallowed or absorbed through the skin .

Future Directions

The future directions for the study of “N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide” could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities associated with benzamides and pyrrolidines, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-29-23-16-17-27(18-23)22-14-12-21(13-15-22)25(28)26-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23-24H,16-18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIKNQMTUMHMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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